![molecular formula C22H21N5O3S B2505947 N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-15-4](/img/structure/B2505947.png)

N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

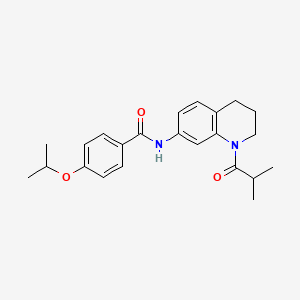

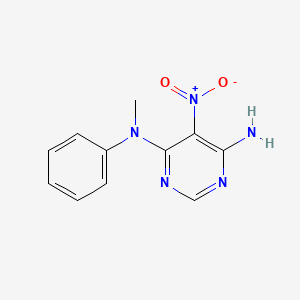

“N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound with potential in scientific research. It belongs to the class of compounds known as triazoles, which are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidin-5-ones . Further acylation of the 7-NH2 group of these compounds affords amide derivatives .Applications De Recherche Scientifique

Synthesis and Characterization

- A related compound, 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, demonstrated promise in the field of chemistry for its synthesis and antiproliferative activity, indicating potential for similar compounds like N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide in medicinal chemistry (Narayana, Raj, & Sarojini, 2010).

Pharmacological Potential

- Compounds with a structure involving 1,2,4-triazole and pyrazole, similar to the compound , have shown significant pharmacological potential, suggesting the possibility of this compound having similar attributes (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Evaluation

- Research into compounds like 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which are structurally related, indicated potential in antimicrobial applications, suggesting a similar path for research into this compound (Vijaya Raj & Narayana, 2006).

Anticancer Applications

- The synthesis and evaluation of new thiazolo[3,2-b][1,2,4]triazoles, like those structurally related to this compound, have shown promising anticancer activity, indicating potential research avenues in cancer treatment (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

Orientations Futures

Given the importance of the triazole scaffold, the synthesis of such compounds has attracted much attention . These compounds have an important application value in various fields such as agrochemistry and material chemistry . Therefore, the future directions could involve exploring the potential applications of this compound in these fields.

Mécanisme D'action

Target of Action

The compound, also known as N’-(2-methoxyphenyl)-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with a wide range of receptor targets . The compound’s interaction with its targets could lead to a variety of biological effects, depending on the nature of the target and the specific biochemical pathways involved.

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . They are involved in various biochemical pathways, leading to their diverse biological activities such as antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities

Propriétés

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-14-6-5-7-15(12-14)19-25-22-27(26-19)16(13-31-22)10-11-23-20(28)21(29)24-17-8-3-4-9-18(17)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRMPNFMMWCGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)

![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)